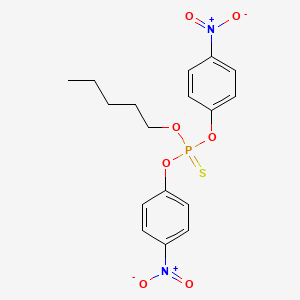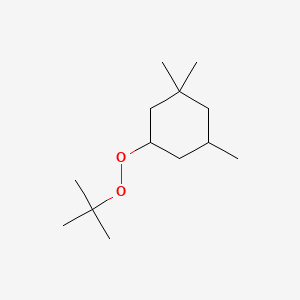![molecular formula C15H15NO3 B14440595 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- CAS No. 79443-71-3](/img/structure/B14440595.png)
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a dione group and a substituted cyclohexyl group, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- can be achieved through several methods:
Ring-Closure Reactions: One common method involves the cyclization of acetylenic compounds under catalytic conditions.
Aromatization Processes: Another approach involves the aromatization of isoindolines through C-H functionalization or hydrogen shifts.
Ring Transformation: This method involves the transformation of existing ring structures into isoindoles through various chemical reactions, such as the cyclization of benzylic amines.
Industrial Production Methods
Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- typically involves large-scale synthesis using optimized catalytic processes. The choice of catalysts, reaction conditions, and purification methods are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-isoindole-1,3(2H)-dithione: This compound has a similar isoindole structure but with a dithione group instead of a dione group.
1H-Isoindole, 2,3-dihydro-: This compound is a simpler isoindole derivative without the substituted cyclohexyl group.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is unique due to its specific substitution pattern and the presence of both dione and cyclohexyl groups.
Properties
CAS No. |
79443-71-3 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-[(2-oxocyclohexyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c17-13-8-4-1-5-10(13)9-16-14(18)11-6-2-3-7-12(11)15(16)19/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
MQTBQGWJKLGZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



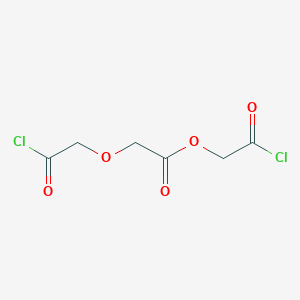
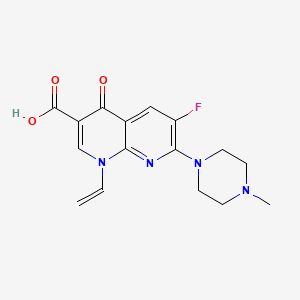

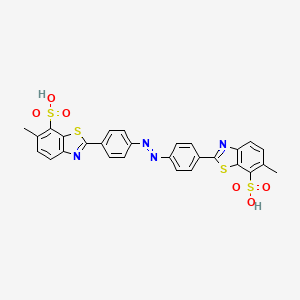
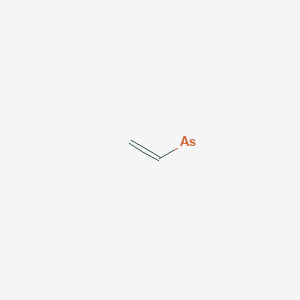

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)



